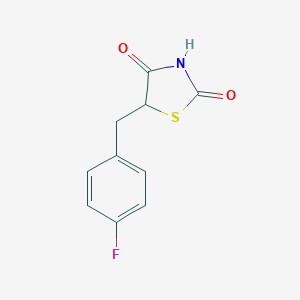

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHAWOYZKFFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433404 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291536-42-0 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a member of the thiazolidinedione (TZD) class of synthetic compounds. While specific quantitative data for this particular analogue is not extensively available in publicly accessible literature, its mechanism of action can be thoroughly understood through the well-established pharmacology of the TZD scaffold. The primary mechanism of action for this class of compounds is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. A secondary mechanism identified for some TZD derivatives is the inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. This technical guide delineates these core mechanisms, provides representative quantitative data for the TZD class, details relevant experimental protocols, and visualizes the associated signaling pathways.

Primary Mechanism of Action: PPARγ Agonism

Thiazolidinediones are renowned for their role as selective agonists of PPARγ.[1][2] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Upon activation, it modulates the expression of a multitude of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[2]

The activation of PPARγ by a TZD ligand like this compound initiates a cascade of molecular events. The ligand binds to the ligand-binding domain of PPARγ, inducing a conformational change in the receptor. This change facilitates the recruitment of co-activator proteins. The resulting complex then heterodimerizes with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of these genes, leading to the observed physiological effects.[3]

The downstream consequences of PPARγ activation are central to the therapeutic effects of TZDs. In adipose tissue, PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids.[2] This leads to a decrease in circulating free fatty acids, thereby improving insulin sensitivity in muscle and liver tissues. Furthermore, PPARγ activation enhances the expression of genes involved in glucose transport, such as GLUT4, facilitating glucose uptake from the bloodstream.[2]

Signaling Pathway Diagram

Caption: PPARγ signaling pathway activated by this compound.

Secondary Mechanism of Action: Aldose Reductase Inhibition

Several studies have identified derivatives of thiazolidine-2,4-dione as inhibitors of aldose reductase.[4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which has been implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.

By inhibiting aldose reductase, this compound could potentially mitigate the long-term complications associated with diabetes. The inhibition of this enzyme prevents the conversion of glucose to sorbitol, thereby reducing its intracellular accumulation and the subsequent osmotic stress and cellular damage.

Experimental Workflow Diagram

Caption: Experimental workflow for determining aldose reductase inhibitory activity.

Quantitative Data

| Compound | Target | Assay Type | Value | Reference |

| Rosiglitazone | PPARγ | Transactivation | EC50 = 0.047 µM | [3] |

| Pioglitazone | PPARγ | Transactivation | EC50 = 0.015 µM | [3] |

| (Z)-3-(benzo[d]thiazol-2-ylmethyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione (Hybrid 8b) | Aldose Reductase | Enzyme Inhibition | IC50 = 0.16 µM | [5] |

| 5-benzyl-2,4-thiazolidinedione derivative | Aldose Reductase | Enzyme Inhibition | IC50 = 1.01 mM | [6] |

Note: The provided data is for illustrative purposes to demonstrate the range of activities observed within the thiazolidinedione class. The actual activity of this compound may vary.

Experimental Protocols

PPARγ Transactivation Assay (General Protocol)

This protocol outlines a general method for assessing the activation of PPARγ by a test compound using a cell-based reporter gene assay.

Objective: To determine the EC50 value of a test compound for PPARγ activation.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for human PPARγ and RXRα

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Transfection reagent

-

Test compound (this compound)

-

Positive control (e.g., Rosiglitazone)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Seed cells into 96-well plates.

-

Co-transfect the cells with the PPARγ and RXRα expression vectors and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or positive control.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of aldose reductase.[7][8][9][10]

Objective: To determine the IC50 value of a test compound for aldose reductase inhibition.

Materials:

-

Purified or partially purified aldose reductase (e.g., from bovine lens)[9]

-

Sodium phosphate buffer (e.g., 0.067 M, pH 6.2)[7]

-

NADPH solution (e.g., 2.5 mM in buffer)[7]

-

DL-glyceraldehyde solution (e.g., 50 mM in buffer)[7]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Epalrestat or Quercetin)[7]

-

UV-Vis spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing the sodium phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.

-

Add the test compound at various concentrations to the sample cuvettes.

-

Add the vehicle (e.g., DMSO) to the control cuvette.

-

Prepare a blank cuvette containing all components except the substrate.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the cuvettes at a specified temperature (e.g., 37°C) for a few minutes.

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all cuvettes except the blank.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 30 seconds).[7]

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔOD/min) for each concentration of the test compound.

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[10]

-

Conclusion

The mechanism of action of this compound is primarily attributed to its function as a PPARγ agonist, a characteristic feature of the thiazolidinedione class. This interaction triggers a signaling cascade that ultimately leads to improved insulin sensitivity and glucose homeostasis. Additionally, its potential to inhibit aldose reductase presents a promising avenue for addressing diabetic complications. While further studies are required to quantify the specific potency of this particular analogue, the established pharmacology of the TZD scaffold provides a robust framework for understanding its biological effects. The experimental protocols detailed herein offer standardized methods for the continued investigation and characterization of this and similar compounds.

References

- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. brieflands.com [brieflands.com]

- 10. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: Synthesis, Biological Evaluation, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and known biological targets of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed methodologies and insights into the therapeutic potential of this compound class.

Introduction

Thiazolidine-2,4-diones (TZDs) are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. While initially recognized for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), research has expanded to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. A significant area of investigation for TZD derivatives is their role as aldose reductase inhibitors, which are implicated in the long-term complications of diabetes. This compound is a specific analog within this class, and this guide delves into its discovery and evaluation.

Data Presentation

While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, the following tables present illustrative data for closely related analogs to provide context for the expected activity profile.

Table 1: Aldose Reductase Inhibitory Activity of 5-Benzyl-2,4-thiazolidinedione Analogs

| Compound | Modification | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5-Benzyl-2,4-thiazolidinedione | - | >10 | Sorbinil | 1.01 |

| 5-(4-Chlorobenzyl)-2,4-thiazolidinedione | 4-Chloro substitution | 1.07 | ||

| (5-Benzyl-2,4-dioxothiazolidin-3-yl)acetic acid | N-acetic acid substitution | 0.20 |

Note: This data is for analogous compounds and is intended to be illustrative.[1]

Table 2: Anticancer Activity of 5-Benzylidene-Thiazolidine-2,4-dione Analogs

| Compound | Cell Line | GI50 (µM) |

| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione derivative (5d) | Leukemia (SR) | 2.04 |

| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | |

| Colon Cancer (COLO 205) | 1.64 | |

| CNS Cancer (SF-539) | 1.87 | |

| Melanoma (SK-MEL-2) | 1.64 | |

| Ovarian Cancer (OVCAR-3) | 1.87 | |

| Renal Cancer (RXF 393) | 1.15 | |

| Prostate Cancer (PC-3) | 1.90 | |

| Breast Cancer (MDA-MB-468) | 1.11 |

Note: This data is for a benzylidene precursor and highlights the general anticancer potential of the scaffold.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Knoevenagel condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione to yield the intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione. The second step is the selective reduction of the exocyclic double bond.

Step 1: Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

-

Materials: Thiazolidine-2,4-dione, 4-fluorobenzaldehyde, piperidine, ethanol.

-

Procedure:

-

To an equimolar solution of thiazolidine-2,4-dione in ethanol, add 4-fluorobenzaldehyde.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, pour the reaction mixture onto crushed ice.

-

Acidify with a few drops of glacial acetic acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.[2]

-

Step 2: Reduction to this compound

-

Materials: 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, lithium borohydride (LiBH4), dry tetrahydrofuran (THF), dry pyridine.

-

Procedure:

-

Dissolve 5-(4-fluorobenzylidene)thiazolidine-2,4-dione in a mixture of dry THF and dry pyridine.

-

Cool the solution in an ice bath.

-

Add a molar excess of lithium borohydride portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay determines the inhibitory potential of a compound against aldose reductase by measuring the decrease in NADPH absorbance at 340 nm.

-

Materials:

-

Purified recombinant human aldose reductase (or rat lens homogenate).

-

0.067 M Phosphate buffer (pH 6.2).

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

DL-Glyceraldehyde (substrate).

-

Test compound (this compound) dissolved in DMSO.

-

Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control.

-

UV-visible spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution in a quartz cuvette.

-

Add the test compound at various concentrations (ensure the final DMSO concentration is less than 1%). A control cuvette should contain the vehicle (DMSO) instead of the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the DL-glyceraldehyde solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

PPARγ Activation Assay (Cell-Based Reporter Assay)

This assay quantifies the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293) cultured in appropriate media.

-

Expression plasmid for human PPARγ.

-

A reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene.

-

A transfection reagent.

-

Test compound (this compound) dissolved in DMSO.

-

Known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

-

Luciferase assay system.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compound or the positive control. Include a vehicle control (DMSO).

-

Incubate the cells for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

The fold activation is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated cells.

-

The EC50 value (the concentration that produces 50% of the maximal response) can be determined from a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflows for its synthesis and biological evaluation.

Caption: Synthetic workflow for this compound.

Caption: Inhibition of the Polyol Pathway by an Aldose Reductase Inhibitor.

Caption: PPARγ signaling pathway activation by a TZD agonist.

Caption: General experimental workflow for the evaluation of the title compound.

References

An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Core Chemical Properties

This compound is a derivative of the thiazolidinedione heterocyclic ring system. Thiazolidinediones are a class of compounds that have garnered significant attention in drug discovery, most notably for their role as insulin-sensitizing agents. The introduction of a 4-fluorobenzyl group at the 5-position of the thiazolidine-2,4-dione core modifies its chemical and biological properties.

| Property | Value | Source(s) |

| IUPAC Name | 5-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dione | N/A |

| Synonyms | 5-[(4-Fluorophenyl)methyl]-2,4-thiazolidinedione, Pioglitazone Fluoro Impurity | [1][2] |

| CAS Number | 291536-42-0 | [1][2] |

| Molecular Formula | C₁₀H₈FNO₂S | [3] |

| Molecular Weight | 225.24 g/mol | [3] |

| Appearance | Crystalline solid | N/A |

| Melting Point | Data not available for the specific compound. However, related 5-substituted thiazolidine-2,4-dione derivatives exhibit melting points in the range of 120-260 °C. For instance, 5-(4-methoxy-arylidene)-thiazolidine-2,4-dione has a melting point of 210–212°C, while 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione melts at 260°C.[4] | N/A |

| Solubility | While specific solubility data is not readily available, based on general laboratory practices for similar compounds, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[5][6] | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation followed by a reduction reaction.

Step 1: Knoevenagel Condensation to form 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

This reaction involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione to form an intermediate with a double bond.

Experimental Protocol:

-

Reactants:

-

4-Fluorobenzaldehyde (1 equivalent)

-

Thiazolidine-2,4-dione (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde and thiazolidine-2,4-dione in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a few drops of glacial acetic acid to precipitate the product.[7]

-

Filter the resulting solid, wash it with cold water, and recrystallize from ethanol to obtain pure 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.[7]

-

Step 2: Reduction of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

The double bond in the intermediate is then reduced to a single bond to yield the final product. Several methods can be employed for this reduction.

Experimental Protocol (using Sodium Borohydride):

-

Reactants:

-

5-(4-Fluorobenzylidene)thiazolidine-2,4-dione (1 equivalent)

-

Sodium borohydride (NaBH₄) (excess)

-

Methanol or Ethanol (solvent)

-

-

Procedure:

-

Dissolve 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione in methanol or ethanol in a flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully add water to quench the excess sodium borohydride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.[8]

-

Alternative Reduction Method (Catalytic Hydrogenation):

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a hydrogen atmosphere can also be employed for this reduction.[9]

Biological Activity and Signaling Pathways

The thiazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antidiabetic, anticancer, and antimicrobial effects.[10] While specific studies on this compound are limited, its biological activities can be inferred from studies on closely related analogs and the parent scaffold.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Thiazolidinediones are renowned for their activity as agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[11] Activation of PPARγ by thiazolidinediones leads to improved insulin sensitivity, making them effective in the treatment of type 2 diabetes.[12]

The binding of a thiazolidinedione ligand, such as likely this compound, to PPARγ induces a conformational change in the receptor. This leads to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13] This signaling cascade ultimately results in an increased expression of genes involved in glucose uptake, such as GLUT4, and adipogenesis.[14]

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazolidine-2,4-dione derivatives.[13] The anticancer effects are often linked to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[15][16] The related compound, 5-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, has been shown to induce apoptosis in various cancer cell lines.[15] It is plausible that this compound exerts similar effects.

One of the proposed mechanisms for the pro-apoptotic activity of some thiazolidinediones involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.[7]

Antimicrobial Activity

The thiazolidine-2,4-dione nucleus is a common feature in various antimicrobial agents.[17] Studies on related 5-arylidene-thiazolidine-2,4-dione derivatives have shown activity against a range of bacteria, particularly Gram-positive strains.[4] The mechanism of action for the antimicrobial effects of thiazolidinediones is not fully elucidated but may involve the inhibition of essential bacterial enzymes. For instance, some quinolone-thiazolidinedione hybrids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] Given that pioglitazone, a structurally related drug, has demonstrated antibacterial activity, it is reasonable to hypothesize that this compound may also possess antimicrobial properties.[18]

Conclusion

This compound is a compound with significant potential in medicinal chemistry, stemming from its core thiazolidine-2,4-dione structure. While specific experimental data for this particular molecule is still emerging, its synthesis is achievable through established chemical transformations. Based on the activities of related compounds, it is a promising candidate for further investigation as a PPARγ agonist, an anticancer agent, and an antimicrobial compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the specific chemical and biological profile of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Regiospecific Reduction of 5-Benzylidene-2,4-Thiazolidinediones and 4-Oxo-2-thiazolidinethiones using Lithium Borohydride in Pyridine and Tetrahydrofuran (2000) | Giles Robert Gordon | 69 Citations [scispace.com]

- 3. GSRS [precision.fda.gov]

- 4. Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Identification of a novel synthetic thiazolidin compound capable of inducing c-Jun N-terminal kinase-dependent apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]

- 10. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New thiazolidine-2,4-diones as potential anticancer agents and apoptotic inducers targeting VEGFR-2 kinase: Design, synthesis, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Investigation of the antibacterial activity of pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5-(4-fluorobenzyl)thiazolidine-2,4-dione and its derivatives, compounds of significant interest in medicinal chemistry. Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds recognized for a wide range of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a 4-fluorobenzyl group at the 5-position of the TZD core is a key structural modification explored for the development of potent and selective therapeutic agents.

This guide details the primary synthetic routes, provides in-depth experimental protocols, presents key quantitative data in a structured format, and illustrates the associated biological pathways, with a focus on their anticancer mechanisms.

I. Synthetic Pathway Overview

The synthesis of this compound derivatives is typically achieved through a two-step process. The initial and most crucial step is the Knoevenagel condensation of 2,4-thiazolidinedione with 4-fluorobenzaldehyde to form the intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.[4][5][6] This is followed by the reduction of the exocyclic double bond to yield the final saturated product.

Caption: General two-step synthesis workflow for this compound.

II. Experimental Protocols

A. Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione (Knoevenagel Condensation)

This procedure outlines the synthesis of the key intermediate via Knoevenagel condensation.

Materials:

-

2,4-Thiazolidinedione

-

4-Fluorobenzaldehyde

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

Dissolve 10 mmol of 2,4-thiazolidinedione and 10 mmol of 4-fluorobenzaldehyde in 10 ml of ethanol in a 50 ml round-bottomed flask.[7]

-

Add 5 drops of piperidine to the solution.[7]

-

The reaction mixture is then typically refluxed or stirred at room temperature, with the progress monitored by thin-layer chromatography (TLC).[8][9]

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.[10]

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.[10]

B. Synthesis of this compound (Reduction)

This protocol describes the reduction of the exocyclic double bond of the intermediate to obtain the final saturated product.

Materials:

-

5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

-

Methanol or Tetrahydrofuran (THF)

-

Palladium on Carbon (Pd/C) or Lithium Borohydride (LiBH₄)

Procedure using Catalytic Hydrogenation (Pd/C):

-

To a solution of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione in methanol, add a catalytic amount of 10% Pd/C.

-

The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred at room temperature.[11]

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Procedure using Lithium Borohydride (LiBH₄):

-

Dissolve 5-(4-fluorobenzylidene)thiazolidine-2,4-dione in a mixture of pyridine and tetrahydrofuran.

-

Add lithium borohydride portion-wise to the solution at room temperature.[12]

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

The reaction is then quenched by the careful addition of a dilute acid (e.g., 1N HCl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[13]

III. Quantitative Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione and its reduced form.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Catalyst | Solvent | Temp. | Time | Yield (%) |

| 1 | Knoevenagel Condensation | Piperidine | Ethanol | Reflux | 2-4 h | 85-95% |

| 2 | Reduction (Catalytic Hydrogenation) | 10% Pd/C | Methanol | RT | 12-24 h | 70-85% |

| 2 | Reduction (LiBH₄) | - | Pyridine/THF | RT | 4-8 h | 65-80% |

Table 2: Physicochemical and Spectroscopic Data of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆FNO₂S | [7] |

| Molecular Weight | 223.22 g/mol | [7] |

| Melting Point | 206-210 °C | [14] |

| ¹H-NMR (DMSO-d₆, δ ppm) | ||

| NH | 12.47 (s, 1H) | [14] |

| Alkene CH | 7.76 (s, 1H) | [14] |

| Aromatic CH | 7.72 (d, 2H), 7.40 (d, 2H) | [14] |

| FT-IR (KBr, cm⁻¹) | ||

| N-H stretch | 3428 | [14] |

| C=O stretch | 1736 | [14] |

| C-F stretch | 1516 | [14] |

| Mass Spec (m/z) | 222 [M-1] | [14] |

IV. Biological Activity and Signaling Pathways

Thiazolidine-2,4-dione derivatives have been extensively investigated for their anticancer properties.[1][15] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[16] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and suppression of tumor growth.

The anticancer effects of TZDs can be both dependent and independent of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) activation.[2][17] PPAR-γ-dependent mechanisms often involve the induction of cell cycle arrest and apoptosis.[2][18]

A. VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade, a target for many this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidinediones as anti-cancer agents. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. biorbyt.com [biorbyt.com]

- 7. (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. Thiazolidinediones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione: A Technical Guide Based on Related Analogs

Disclaimer: Extensive literature searches did not yield specific in vitro biological evaluation data for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. This technical guide, therefore, summarizes the known in vitro activities of the structurally related unsaturated analog, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, and the broader class of 5-substituted thiazolidine-2,4-diones (TZDs). The presence of a single versus a double bond between the phenyl ring and the thiazolidinedione core can significantly impact biological activity. The methodologies and findings presented herein should be considered as a reference for the potential evaluation of this compound.

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This guide provides an in-depth overview of the typical in vitro evaluation of TZD-containing compounds, with a focus on anticancer, antidiabetic, and antimicrobial activities, which are the most prominently reported for this class.

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been extensively investigated for their potential as anticancer agents.[2] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[3]

Data Presentation

Table 1: Cytotoxicity of 5-benzylidene-thiazolidine-2,4-dione Analogs against Various Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Analog 1 | 5-(4-alkylbenzylidene) | NCI-H522 (Non-small cell lung cancer) | 1.36 | [2] |

| COLO 205 (Colon cancer) | 1.64 | [2] | ||

| MDA-MB-468 (Breast cancer) | 1.11 | [2] | ||

| Analog 2 | 5-acridin-9-ylmethylene-3-benzyl | Various | 4.1–58 | [2] |

| Analog 3 | 5-benzylidene | L1210 (Murine leukemia) | 0.19 - 3.2 | [2] |

| Analog 4 | (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid | HeLa (Cervical cancer) | 55 | [4] |

| HT29 (Colon cancer) | 40 | [4] | ||

| A549 (Lung cancer) | 38 | [4] | ||

| MCF-7 (Breast cancer) | 50 | [4] |

Experimental Protocols

Cytotoxicity Assessment by MTT Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualization of Experimental Workflow

Antidiabetic Activity

The TZD scaffold is famously associated with antidiabetic drugs like pioglitazone and rosiglitazone, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). Another mechanism for managing diabetic complications is through the inhibition of aldose reductase.

Data Presentation

Table 2: Aldose Reductase Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

| Compound Type | Activity | Reference |

| 5-benzyl-2,4-thiazolidinediones | Moderate to high inhibitory activity | |

| (5-benzyl-2,4-dioxothiazolidin-3-yl)acetic acids | Most effective inhibitors in the series |

Experimental Protocols

PPARγ Transactivation Assay:

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

Aldose Reductase Inhibition Assay:

-

Enzyme and Substrate Preparation: A reaction mixture containing purified aldose reductase, NADPH, and a substrate (e.g., DL-glyceraldehyde) is prepared in a phosphate buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Monitoring: The enzymatic reaction is initiated, and the decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

-

IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualization of Signaling Pathway

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 5-benzylidene-thiazolidine-2,4-dione derivatives against a range of bacterial and fungal strains.[5]

Data Presentation

Table 3: Antimicrobial Activity of 5-(substituted benzaldehyde) Thiazolidine-2,4-dione Analogs

| Compound ID | Microorganism | MIC (µM/ml) | Reference |

| Analog 5 | S. aureus | 4.2 x 10⁻² | |

| B. subtilis | 4.2 x 10⁻² | ||

| K. pneumonia | 2.60 x 10⁻² | ||

| E. coli | 4.5 x 10⁻² | ||

| C. albicans | 4.2 x 10⁻² | ||

| A. niger | 4.2 x 10⁻² |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 18-24 hours for bacteria or 48-72 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

While direct in vitro evaluation of this compound is not currently available in the public domain, the extensive research on its structural analogs provides a robust framework for its potential biological activities and the methodologies for their assessment. The TZD scaffold is a versatile platform for the development of therapeutic agents with diverse applications. Future in vitro studies on this compound are warranted to elucidate its specific biological profile and therapeutic potential. Researchers and drug development professionals are encouraged to utilize the protocols and data presented for related compounds as a foundation for the systematic evaluation of this specific molecule.

References

- 1. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, a synthetic compound belonging to the thiazolidinedione class of molecules. Thiazolidinediones have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the synthetic route, potential therapeutic applications, and the initial in vitro screening data for this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis and Characterization

The synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of thiazolidine-2,4-dione with 4-fluorobenzaldehyde in the presence of a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like ethanol or glacial acetic acid. The reaction mixture is generally heated under reflux to drive the condensation and subsequent dehydration, yielding the desired product.

Reaction Scheme:

Characterization of the synthesized compound is performed using standard analytical techniques:

-

Melting Point: 206-210°C[1]

-

FT-IR (KBr) cm⁻¹: 3428 (N-H), 2934 (Ar-CH), 1736 (C=O), 1516 (C-F), 621 (C-S)[1]

-

¹H-NMR (DMSO-d₆, 500 MHz) δ-ppm: 12.47 (s, 1H, NH), 7.76 (s, 1H, alkene CH), 7.72 (d, 2H, Ar CH), 7.40 (d, 2H, Ar CH)[1]

-

Mass Spectrometry (MS): m/z 222 (M-1)[1]

Biological Activities and In Vitro Screening

Preliminary screening of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione and its closely related analogs has revealed a spectrum of biological activities, primarily centered around anticancer, antimicrobial, and antidiabetic effects. The underlying mechanisms of action are often attributed to the modulation of key cellular targets such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Anticancer Activity

Thiazolidinedione derivatives have been extensively investigated for their antiproliferative effects against various cancer cell lines. The anticancer activity of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives is often associated with their ability to induce apoptosis and inhibit angiogenesis.

Quantitative Data for 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione Derivatives:

| Compound/Derivative | Cell Line | Assay | IC₅₀/GI₅₀ (µM) | Reference |

| 5-(4-Fluorobenzylidene)-based derivative | A549 (Lung Carcinoma) | MTT Assay | Not specified, decreased cell metabolism | [2][3] |

| 5-(4-Fluorobenzylidene)-based derivative | CACO-2 (Colon Adenocarcinoma) | MTT Assay | Not specified, decreased cell metabolism | [2][3] |

| 5-(4-Fluorobenzylidene)-based derivative | SCC-15 (Squamous Carcinoma) | MTT Assay | Not specified, decreased cell metabolism | [2][3] |

| 5-(4-Fluorobenzylidene)-based derivative | SH-SY5Y (Neuroblastoma) | MTT Assay | Not specified, decreased cell metabolism | [2][3] |

| 5-benzylidene TZD derivative | VEGFR-2 | Kinase Assay | 0.5 | [4] |

Antimicrobial Activity

The antimicrobial potential of thiazolidinedione derivatives has been evaluated against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Quantitative Data for Thiazolidinedione Derivatives:

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | Disc Diffusion/Broth Dilution | 2 - 16 | [5] |

| Substituted 5-benzylidine TZD derivatives | E. coli | Tube Dilution | Varies based on substitution | [6] |

| Substituted 5-benzylidine TZD derivatives | S. aureus | Tube Dilution | Varies based on substitution | [6] |

Antidiabetic Activity

The thiazolidinedione scaffold is the core structure of the "glitazone" class of antidiabetic drugs. These compounds act as agonists for PPARγ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity.

Experimental Protocols

Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

-

Reactants: Equimolar amounts of thiazolidine-2,4-dione and 4-fluorobenzaldehyde are used.

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent such as absolute ethanol or glacial acetic acid. A catalytic amount of a base, like piperidine or sodium acetate, is added.

-

Reaction Condition: The reaction mixture is refluxed for a period of 4 to 8 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled and poured into crushed ice. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, typically ethanol, to yield the pure 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.

In Vitro Anticancer Screening: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound, 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Screening: Broth Microdilution Method

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives are believed to be mediated through their interaction with specific signaling pathways. The two primary targets identified for this class of compounds are PPARγ and VEGFR-2.

PPARγ Agonism in Antidiabetic Activity

Thiazolidinediones are well-known agonists of PPARγ. Upon binding, the compound activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This leads to an increase in the expression of genes involved in glucose uptake and insulin signaling, ultimately resulting in improved insulin sensitivity.

Caption: PPARγ signaling pathway activation by 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione.

VEGFR-2 Inhibition in Anticancer Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The preliminary screening data for 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione and its analogs suggest that this compound is a promising scaffold for the development of new therapeutic agents. Its demonstrated activities against cancer cells and microbes, coupled with the well-established role of the thiazolidinedione core in modulating metabolic pathways, warrant further investigation. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy and toxicity studies, and exploring structure-activity relationships to optimize the therapeutic potential of this class of compounds. This technical guide provides a solid foundation for these future research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-(4-Fluorobenzyl)-2,4-thiazolidinedione (CAS 291536-42-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)-2,4-thiazolidinedione, identified by CAS number 291536-42-0, is a heterocyclic organic compound belonging to the thiazolidinedione (TZD) class.[1] Structurally, it is a derivative of 2,4-thiazolidinedione with a 4-fluorobenzyl group substituted at the 5-position. This compound has gained attention primarily as a known impurity and reference standard for Pioglitazone, a widely used oral antidiabetic medication for the management of type 2 diabetes mellitus.[1][2] Understanding the properties of such impurities is crucial for drug safety, quality control, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available scientific information on 5-(4-Fluorobenzyl)-2,4-thiazolidinedione, including its physicochemical properties, potential pharmacology based on its structural class, and detailed experimental protocols for its synthesis and characterization.

Core Properties

Physicochemical Characteristics

A summary of the known physical and chemical properties of 5-(4-Fluorobenzyl)-2,4-thiazolidinedione is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 291536-42-0 | [1][2] |

| IUPAC Name | 5-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dione | [1] |

| Synonyms | 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, Pioglitazone Fluoro Impurity | [1][2] |

| Molecular Formula | C₁₀H₈FNO₂S | [1][2] |

| Molecular Weight | 225.24 g/mol | [1][2] |

| Appearance | White to Off-White Powder (general for thiazolidinediones) | |

| Solubility | Soluble in Methanol, DMSO (general for thiazolidinediones) |

Potential Pharmacology and Mechanism of Action

While specific pharmacological studies on 5-(4-Fluorobenzyl)-2,4-thiazolidinedione are limited in publicly available literature, its structural classification as a thiazolidinedione provides a strong basis for predicting its potential biological activity. Thiazolidinediones are a well-established class of drugs that act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.

The PPARγ Signaling Pathway

Activation of PPARγ by a ligand, such as a thiazolidinedione, leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

Experimental Protocols

The following experimental protocols are based on methodologies reported for the synthesis and characterization of 5-(4-Fluorobenzyl)-2,4-thiazolidinedione, identified as impurity II in the context of Pioglitazone synthesis.

Synthesis of 5-(4-Fluorobenzyl)-2,4-thiazolidinedione

The synthesis of this compound can be achieved through a multi-step process starting from 4-fluoronitrobenzene. The general workflow is outlined below.

Detailed Methodology (based on analogous syntheses):

-

Preparation of Diethyl-(4-fluorobenzyl)malonate: 4-Fluoronitrobenzene is reacted with diethyl malonate in the presence of a suitable base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. The reaction mixture is typically refluxed for several hours. After completion, the product is isolated by extraction and purified by distillation under reduced pressure.

-

Cyclization to form the Imino Intermediate: The resulting diethyl-(4-fluorobenzyl)malonate is then cyclized with thiourea. This reaction is usually carried out in a solvent such as ethanol with a base like sodium ethoxide and heated under reflux. The intermediate imino-thiazolidinone precipitates upon cooling and can be collected by filtration.

-

Hydrolysis to 5-(4-Fluorobenzyl)-2,4-thiazolidinedione: The final step involves the hydrolysis of the imino intermediate. This is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrochloric acid. The final product, 5-(4-Fluorobenzyl)-2,4-thiazolidinedione, precipitates upon cooling and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization and Analytical Protocols

The identity and purity of the synthesized 5-(4-Fluorobenzyl)-2,4-thiazolidinedione can be confirmed using a variety of analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution system can be employed, for example, with a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to achieve optimal separation from starting materials and by-products.

-

Detection: UV detection at a wavelength around 220-230 nm is suitable for this compound.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Temperature: The column is usually maintained at a constant temperature, for instance, 25 °C.

2. Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The protonated molecular ion [M+H]⁺ is expected at m/z 226.0.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons of the fluorobenzyl group and the protons of the thiazolidinedione ring.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.

4. Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the thiazolidinedione ring and the C-F bond of the fluorobenzyl group.

Toxicological Profile

There is a lack of specific toxicological data for 5-(4-Fluorobenzyl)-2,4-thiazolidinedione in the public domain. However, as a class, thiazolidinediones have been associated with certain adverse effects, including fluid retention, weight gain, and concerns about cardiovascular safety and bone fractures with long-term use. Given that this compound is an impurity in a pharmaceutical product, its potential toxicity, even at low levels, is a critical consideration for regulatory bodies. Further toxicological evaluation would be necessary to fully characterize its safety profile.

Conclusion

5-(4-Fluorobenzyl)-2,4-thiazolidinedione is a significant compound in the context of pharmaceutical analysis, particularly as an impurity of Pioglitazone. While its own pharmacological and toxicological profiles are not extensively studied, its structural similarity to other thiazolidinediones suggests a potential for PPARγ agonistic activity. The experimental protocols for its synthesis and characterization outlined in this guide provide a foundation for researchers and drug development professionals working with this molecule. Further investigation into its biological activity and safety is warranted to fully understand its impact as a pharmaceutical impurity.

References

A Comprehensive Technical Review of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a synthetic heterocyclic compound belonging to the thiazolidinedione (TZD) class. TZD derivatives are a well-established pharmacophore in medicinal chemistry, renowned for their diverse biological activities.[1][2] This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies to support further research and drug development efforts. The core structure consists of a thiazolidine-2,4-dione ring substituted at the 5-position with a 4-fluorobenzyl group. This substitution is a key determinant of its biological activity.

Synthesis and Characterization

The primary synthetic route to this compound involves a two-step process, beginning with the synthesis of its unsaturated precursor, (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione, followed by the reduction of the exocyclic double bond.

Step 1: Synthesis of (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

The synthesis of the benzylidene precursor is achieved via a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and thiazolidine-2,4-dione.[3] A variety of catalysts and conditions have been reported for this type of reaction, with microwave-assisted synthesis using a catalytic amount of piperidine in ethanol being an efficient method.[3]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation [3]

-

Reaction Setup: Dissolve thiazolidine-2,4-dione (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in ethanol (10 ml) in a 50 ml round-bottomed flask.

-

Catalyst Addition: Add 5 drops of piperidine to the reaction mixture.

-

Microwave Irradiation: Heat the flask in a modified domestic microwave oven at 300 W for 5 minutes.

-

Work-up and Purification: After cooling, pour the mixture into water. The crude product precipitates and is collected by filtration.

-

Crystallization: Obtain crystals suitable for X-ray analysis by slow evaporation from an ethanol solution.

Characterization Data for (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione (SD-7):

| Technique | Data |

| FT-IR (KBr, cm⁻¹) | 3428 (N-H), 2934 (Ar-CH), 1736 (C=O), 1516 (C-F), 621 (C-S)[4] |

| ¹H-NMR (500MHz, DMSO) | δ 12.47 (s, 1H, NH), 7.76 (s, 1H, alkene CH), 7.72 (d, 2H, Ar CH), 7.40 (d, 2H, Ar CH)[4] |

| Crystal Data | Orthorhombic, a = 26.519 (5) Å, b = 36.509 (7) Å, c = 3.8490 (8) Å[3] |

Step 2: Reduction of (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

The reduction of the exocyclic double bond of the 5-benzylidene intermediate yields the target compound, this compound. This can be achieved using various reducing agents.

General Experimental Workflow for Reduction:

Caption: General workflow for the reduction of the benzylidene precursor.

Biological Activities and Mechanism of Action

Beyond its potential antidiabetic properties, related thiazolidinedione derivatives have been investigated for a range of other therapeutic applications, including as anticancer and antimicrobial agents.[1]

Anticancer Potential

Numerous studies have reported the anticancer activity of 5-benzylidene thiazolidine-2,4-dione derivatives against various cancer cell lines.[1][6] For instance, certain derivatives have shown potent activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cell lines, with GI₅₀ values in the low micromolar range.[1] The proposed mechanisms for their anticancer effects often involve the induction of apoptosis.

Signaling Pathway: PPARγ-Mediated Apoptosis

Caption: Proposed PPARγ-mediated signaling pathway leading to apoptosis.

Quantitative Biological Data

While specific data for this compound is limited in the public domain, the following table summarizes representative quantitative data for structurally related 5-benzylidene-thiazolidine-2,4-dione derivatives to provide context for potential activity.

Table 1: Anticancer Activity of Representative 5-Benzylidene Thiazolidine-2,4-dione Derivatives [1]

| Compound ID | Cancer Cell Line | Activity (GI₅₀, µM) |

| 5d | Leukemia (SR) | 2.04 |

| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | |

| Colon Cancer (COLO 205) | 1.64 | |

| CNS Cancer (SF-539) | 1.87 | |

| Melanoma (SK-MEL-2) | 1.64 | |

| Ovarian Cancer (OVCAR-3) | 1.87 | |

| Renal Cancer (RXF 393) | 1.15 | |

| Prostate Cancer (PC-3) | 1.90 | |

| Breast Cancer (MDA-MB-468) | 1.11 |

Experimental Protocols for Biological Assays

Detailed protocols for assessing the biological activity of thiazolidinedione derivatives are crucial for reproducible research.

PPARγ Transactivation Assay

This assay is fundamental to determining if a compound acts as a PPARγ agonist.

Experimental Workflow: PPARγ Transactivation Assay

Caption: Workflow for a PPARγ transactivation assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of metabolic diseases and oncology. This technical guide has provided a foundational overview of its synthesis and potential biological activities, supported by detailed experimental protocols and data from closely related analogues. Further research is warranted to fully elucidate the specific biological profile of this compound, including its potency as a PPARγ agonist and its efficacy in various disease models. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers in their ongoing efforts to discover and develop new and effective medicines.

References

- 1. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione (TZD) class of molecules. Thiazolidinediones are a well-established pharmacophore with a diverse range of biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.[1][2] The anticancer effects of TZD derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3]

This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against various human cancer cell lines, as might be determined using the protocols described below. This data is for illustrative purposes and will vary based on experimental conditions.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | 15.8 |

| MCF-7 | Breast Adenocarcinoma | 48 | 22.5 |

| HepG2 | Hepatocellular Carcinoma | 48 | 18.2 |

| CACO-2 | Colorectal Adenocarcinoma | 48 | 25.1 |

Table 1: Illustrative Cytotoxic Activity of this compound. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of cancer cells, for example, the A549 human lung carcinoma cell line.

Materials:

-

A549 human lung carcinoma cells (or other cancer cell line of choice)

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in culture medium. A suggested concentration range is from 1 nM to 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Visualizations

Figure 1. Workflow for the MTT cell-based assay.

Figure 2. Potential signaling pathways of TZD compounds.

References

- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for 5-(4-Fluorobenzyl)thiazolidine-2,4-dione in Cancer Cell Line Research